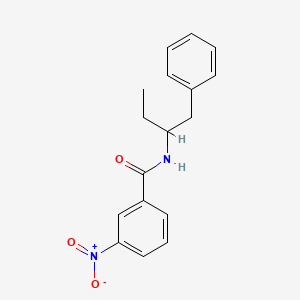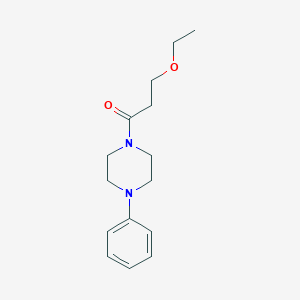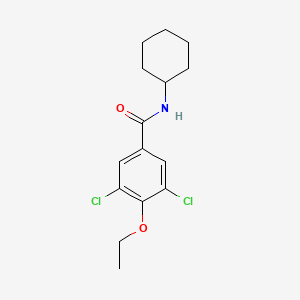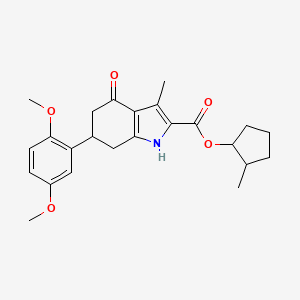![molecular formula C24H30N2O3 B4196396 5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4196396.png)
5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione
描述
5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione, also known as AEMD, is a synthetic compound that has been extensively studied for its potential applications in biomedical research. AEMD belongs to the class of isoindoline compounds, which have been shown to have a variety of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.
科学研究应用
5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to have a range of potential applications in biomedical research. One of the most promising areas of research is its potential as an anticancer agent. Studies have shown that 5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione can inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. 5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The exact mechanism of action of 5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione is not yet fully understood. However, studies have suggested that 5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione may also induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory effects of 5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione may be due to its ability to inhibit the production of pro-inflammatory cytokines. The neuroprotective effects of 5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione may be due to its ability to modulate the activity of certain neurotransmitter receptors.
Biochemical and Physiological Effects:
5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and neuroprotective effects, 5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases. 5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione has also been shown to have anti-angiogenic effects, which could be useful in the treatment of diseases such as macular degeneration and cancer.
实验室实验的优点和局限性
One of the main advantages of 5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione is its potential as a multi-targeted agent, meaning that it may have multiple effects on different pathways involved in disease progression. Additionally, 5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to have low toxicity in vitro, which could make it a promising candidate for further development as a therapeutic agent. However, one of the main limitations of 5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione is its poor solubility, which could make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on 5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione. One area of research could be to further investigate its mechanism of action, particularly with regard to its anticancer effects. Another area of research could be to develop more efficient synthesis methods for 5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione, to improve its solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential of 5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione as a therapeutic agent for other diseases, such as inflammatory and neurodegenerative diseases.
属性
IUPAC Name |
5-(1-adamantyl)-2-(2-morpholin-4-ylethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c27-22-20-2-1-19(24-13-16-9-17(14-24)11-18(10-16)15-24)12-21(20)23(28)26(22)4-3-25-5-7-29-8-6-25/h1-2,12,16-18H,3-11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVRRMJTSNZEEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=O)C3=C(C2=O)C=C(C=C3)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(morpholin-4-yl)ethyl]-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(benzylsulfonyl)-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4196315.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-isopropyl-3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4196334.png)
![4-ethyl-N-[2-methyl-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)propyl]benzamide](/img/structure/B4196348.png)


![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4196368.png)
![N-(3-bromo-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4196381.png)
![2-(2-naphthylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4196387.png)

![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,3-diphenylpropanamide](/img/structure/B4196389.png)
![2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide](/img/structure/B4196401.png)

![4-[allyl(methylsulfonyl)amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4196408.png)
![1-(2,4,5-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4196413.png)